molecular formula C₂₆H₂₇D₄Cl₂N₅O₃ B1147635 Terconazole-d4 CAS No. 1398065-50-3

Terconazole-d4

Cat. No.: B1147635
CAS No.: 1398065-50-3
M. Wt: 536.49
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Description

Terconazole-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₂₇D₄Cl₂N₅O₃ and its molecular weight is 536.49. The purity is usually 95%.
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Properties

CAS No.

1398065-50-3

Molecular Formula

C₂₆H₂₇D₄Cl₂N₅O₃

Molecular Weight

536.49

Synonyms

(±)-Terconazole-d4;  Fungistat-d4;  Gyno-Terazol-d4;  NSC 331942-d4;  R 42470-d4;  Terazol-d4;  Terazol Cream & Suppositories-d4;  Tercospor-d4;  Termayazole-d4;  Triaconazole-d4;  cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-

Origin of Product

United States

The Role of Stable Isotope Labeling in Advancing Pharmaceutical Sciences

Stable isotope labeling, particularly with deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern pharmaceutical research. musechem.comglobenewswire.com It allows scientists to trace the journey of a drug through a biological system without altering its fundamental chemical properties. musechem.comadesisinc.com This technique is invaluable for elucidating metabolic pathways, quantifying drug absorption, distribution, and excretion (ADME), and understanding drug-drug interactions. musechem.comacs.orgaquigenbio.com The use of stable isotopes, in conjunction with analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides precise and reliable data crucial for drug development. globenewswire.comadesisinc.comacs.org

Fundamental Applications of Deuterated Compounds in Pre Clinical and Translational Studies

Deuterated compounds are instrumental in pre-clinical and translational research, offering a bridge between early-stage discovery and clinical application. aquigenbio.com

Key applications include:

Metabolic Profiling: Deuterium (B1214612) labeling helps in identifying and quantifying metabolites, providing a clearer picture of a drug's metabolic fate. aquigenbio.com

Pharmacokinetic Analysis: The use of deuterated internal standards allows for more accurate measurement of a drug's concentration in biological fluids, leading to a better understanding of its pharmacokinetic profile. aquigenbio.com

Bioavailability Studies: Deuterated compounds can be used to determine the fraction of an administered dose that reaches systemic circulation.

Translational Research: By providing more accurate predictions of human metabolism, deuterated compounds help in translating findings from animal models to human trials, potentially reducing the rate of clinical trial failures. aquigenbio.com

Mechanistic Overview of Terconazole As an Antifungal Agent

Terconazole (B1682230) is a triazole antifungal agent used in the treatment of vulvovaginal candidiasis. wikipedia.orgpatsnap.com Its mechanism of action involves the inhibition of a key fungal enzyme, cytochrome P450-dependent 14α-demethylase. patsnap.comdrugbank.comnih.govnih.govhiv.gov This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047), a vital component of the fungal cell membrane. wikipedia.orgpatsnap.comdrugbank.com By disrupting ergosterol synthesis, terconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death. drugbank.comnih.gov Terconazole exhibits a greater affinity for fungal cytochrome P450 enzymes compared to their mammalian counterparts, which contributes to its selective toxicity. hiv.govasm.org Systemically absorbed terconazole is extensively metabolized, primarily through oxidative N- and O-dealkylation and dioxolane ring cleavage. drugbank.comnih.gov

Research Imperatives for Investigating Terconazole D4 and Deuterium Effects

Strategies for Deuterium Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Terconazole requires strategic planning to ensure the label is in a stable position and to achieve high isotopic enrichment. criver.com

Regiospecific Deuteration Methodologies for this compound

The specific placement of deuterium atoms, or regiospecificity, is crucial. For this compound, the deuterium atoms are typically incorporated into the piperazine ring. cdnisotopes.comscrbio.com This specific labeling, denoted as (piperazine-2,2,6,6-d4), indicates that the four hydrogen atoms at the 2 and 6 positions of the piperazine ring are replaced with deuterium. cdnisotopes.comscrbio.com This strategic placement is important because these positions are generally not expected to undergo metabolic exchange, ensuring the stability of the deuterium label during biological studies.

The synthesis of deuterated analogs often involves using deuterated building blocks or reagents. criver.comsigmaaldrich.com For instance, the synthesis could utilize a pre-deuterated piperazine derivative which is then coupled with the rest of the Terconazole backbone. lookchem.com Another approach involves catalytic hydrogen-deuterium exchange reactions on the final Terconazole molecule or a late-stage intermediate, although this can sometimes lead to a mixture of isotopologues. mdpi.comresearchgate.net

Considerations for Isotopic Enrichment and Distribution

Isotopic enrichment refers to the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. criver.com For this compound, a high isotopic enrichment, often greater than 98 atom % D, is desirable for its use as an internal standard. cdnisotopes.com This high level of enrichment ensures a strong and distinct signal in mass spectrometric analysis, separate from the unlabeled drug. ccspublishing.org.cn

However, the synthesis of polydeuterated compounds like this compound can result in a distribution of isotopologues, which are molecules that differ only in their isotopic composition. nih.govacs.org This means that a sample of this compound may contain molecules with fewer than four deuterium atoms (d0, d1, d2, d3). nih.gov It is therefore important to characterize this isotopic distribution to accurately determine the average molecular weight and to ensure the quality of the standard. ccspublishing.org.cnepj-conferences.org

Synthetic Procedures for this compound

The synthesis of this compound involves multi-step chemical processes that require careful optimization to ensure high yield and purity. lookchem.com

Optimization of Reaction Conditions and Reagent Selection

The synthesis of Terconazole itself involves the coupling of a substituted dichlorophenyl dioxolane moiety with a piperazine derivative. lookchem.comwikipedia.org For the deuterated analog, a key step is the introduction of deuterium. This can be achieved by using a deuterated piperazine synthon. The selection of reagents and the optimization of reaction conditions such as temperature, solvent, and catalysts are critical to maximize the yield and minimize side reactions. For example, the coupling reaction between cis-[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate (B1203000) and the deuterated piperazine derivative is a key step that requires precise control. lookchem.com

Scalability and Purity Assessment in Synthesis

The ability to scale up the synthesis from milligram to gram or even kilogram quantities is an important consideration for the production of reference standards. scripps.eduadesisinc.com Scalable syntheses need to be robust and reproducible. nih.gov

Throughout the synthesis, and for the final product, purity assessment is paramount. Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of this compound, which is often reported to be around 95% or higher.

Advanced Spectroscopic and Chromatographic Techniques for Structural and Isotopic Purity Confirmation

A combination of advanced analytical techniques is employed to confirm the identity, structure, and isotopic purity of this compound. criver.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the absence of protons at the labeled positions, while ²H NMR (Deuterium NMR) confirms the presence and location of the deuterium atoms. epj-conferences.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight of this compound and confirming its elemental composition. medchemexpress.comccspublishing.org.cn It is also the primary tool for assessing isotopic enrichment and the distribution of isotopologues by analyzing the relative intensities of the mass peaks corresponding to the different deuterated species. ccspublishing.org.cnepj-conferences.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate this compound from any impurities or starting materials, thereby assessing its chemical purity. ijmas.in When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification. researchgate.netresearchgate.net

Gas Chromatography (GC): While less common for a molecule of this size and polarity, GC coupled with mass spectrometry (GC-MS) can also be used for analysis, particularly of more volatile derivatives or fragments. researchgate.net

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its suitability as a high-quality reference standard for analytical and research purposes. criver.comnih.gov

Below is a table summarizing the key analytical data for this compound:

Property Value Reference(s)
Chemical Formula C₂₆H₂₇D₄Cl₂N₅O₃ pharmaffiliates.com
Molecular Weight 536.49 g/mol bioscience.co.uk
CAS Number 1398065-50-3 cdnisotopes.commedchemexpress.com
Isotopic Enrichment ≥98 atom % D cdnisotopes.com
Chemical Purity (by HPLC) ≥95%

This rigorous analytical characterization ensures the reliability of this compound for its intended applications in scientific research.

Mass Spectrometry (MS) for Deuteration Confirmation and Quantitative Analysis

Mass spectrometry is a fundamental technique for confirming the successful deuteration of Terconazole. By precisely measuring the mass-to-charge ratio (m/z) of the ionized molecule, MS can verify the increase in molecular weight resulting from the replacement of hydrogen atoms with deuterium atoms. The molecular weight of unlabeled Terconazole is approximately 532.46 g/mol , whereas this compound, with four deuterium atoms, has a molecular weight of about 536.49 g/mol . pharmaffiliates.comsigmaaldrich.com This mass shift of approximately 4 Da is a clear indicator of successful deuteration.

In practice, a mass spectrum of Terconazole would show a molecular ion peak around m/z 532 or 533, as one study reported a base peak at 531.8 m/z. ajpaonline.com For this compound, this peak is expected to shift to approximately m/z 536 or 537, confirming the incorporation of the four deuterium atoms.

Beyond confirmation, MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for quantitative analysis. ca.gov In these applications, this compound is used as an ideal internal standard for quantifying Terconazole in biological matrices. clearsynth.commedchemexpress.com Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer, correcting for variations in sample preparation and instrument response. Quantification is achieved by comparing the peak area of the analyte (Terconazole) to the peak area of the known concentration of the internal standard (this compound). nih.gov

Table 1: Molecular Weight Comparison
CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
TerconazoleC₂₆H₃₁Cl₂N₅O₃532.46 sigmaaldrich.com67915-31-5 sigmaaldrich.com
This compoundC₂₆H₂₇D₄Cl₂N₅O₃536.49 pharmaffiliates.com1398065-50-3 pharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the exact location of the deuterium atoms on the Terconazole molecule and for assessing isotopic purity. Different NMR techniques provide complementary information.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the piperazine ring would be absent or significantly diminished. This disappearance of specific proton signals provides direct evidence of successful deuterium substitution at those sites.

²H NMR (Deuterium NMR): A ²H NMR experiment would show signals only for the deuterium atoms. The chemical shift of these signals confirms that the deuterium atoms are in the expected chemical environment of the piperazine ring, verifying their position.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides further confirmation. Carbons directly bonded to deuterium atoms exhibit a characteristic splitting pattern (due to C-D coupling) and a different chemical shift compared to carbons bonded to protons. This effect allows for unambiguous assignment of the deuteration sites. researchgate.netmdpi.com

Together, these NMR methods provide a comprehensive structural analysis, confirming not only that deuteration has occurred but that it has occurred at the intended positions, which is critical for the compound's function as an analytical standard.

Table 2: Role of NMR Techniques in this compound Analysis
NMR TechniqueInformation Provided
¹H NMRConfirms the absence of protons at deuterated positions.
²H NMRConfirms the presence and chemical environment of deuterium atoms.
¹³C NMRVerifies the location of deuterium by observing C-D coupling and isotopic shifts.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the standard method for evaluating the chemical purity of this compound. This technique separates the target compound from any impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products. The purity is typically assessed using a UV detector, and the result is expressed as a percentage of the main compound peak area relative to the total area of all peaks in the chromatogram.

Reversed-phase HPLC (RP-HPLC) is commonly used for this analysis. A study on the stability of Terconazole employed a Hi Q Sil C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a potassium phosphate (B84403) buffer (pH 3.4) at a 60:40 v/v ratio. ijmas.in Under these conditions, Terconazole had a retention time of approximately 5.0 minutes. ijmas.in Commercial specifications for both Terconazole and its deuterated analogues often state a purity of 95% to over 98% as determined by HPLC. sigmaaldrich.com This analysis ensures that the compound is free from significant chemical impurities that could interfere with its use as a high-quality analytical standard.

Table 3: Example HPLC Parameters for Terconazole Analysis
ParameterDescriptionReference
ColumnHi Q Sil C18 (250 x 4.6 mm, 5 µm) ijmas.in
Mobile PhaseAcetonitrile : 0.05 M KH₂PO₄ buffer (pH 3.4) (60:40 v/v) ijmas.in
Retention Time (t_R)~5.0 min ijmas.in
Typical Purity≥95-98% sigmaaldrich.com

Role of Deuterated Analogs as Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, especially when using LC-MS/MS, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process. scioninstruments.com Deuterated analogs, such as this compound, are considered the gold standard for use as internal standards. scispace.comnih.gov This is because they are chemically almost identical to the analyte of interest, in this case, Terconazole. scioninstruments.com

The key advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its ability to mimic the analyte's behavior during sample preparation and analysis. scioninstruments.com This includes extraction efficiency, ionization efficiency in the mass spectrometer, and potential matrix effects. scioninstruments.comclearsynth.com Matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte, are a significant challenge in bioanalysis. clearsynth.comwaters.com By co-eluting with the analyte and having similar ionization properties, this compound can effectively compensate for these variations, leading to more accurate and precise quantification. clearsynth.comwaters.com

While SIL internal standards are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to the non-labeled analyte due to the deuterium isotope effect. scispace.comnih.govwaters.com This effect is generally minor but needs to be considered during method development to ensure proper integration and quantification. waters.com

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Terconazole

The development of a reliable LC-MS/MS assay for Terconazole in biological matrices involves careful optimization of several key steps, from sample preparation to mass spectrometric detection.

Sample Preparation Strategies for Biological Matrices

The primary goal of sample preparation is to extract Terconazole and this compound from the complex biological matrix (e.g., plasma, urine) and remove interfering substances. pensoft.netmdpi.com Common techniques employed for the analysis of azole antifungals like Terconazole include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes between the aqueous biological sample and an immiscible organic solvent. mdpi.com LLE can provide clean extracts. For instance, in the analysis of other drugs, LLE has demonstrated good recovery rates. ijrti.org

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analytes from the sample, which are then eluted with a suitable solvent. mdpi.com This method can offer high selectivity and concentration of the analytes.

Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. pensoft.netresearchgate.net The supernatant containing the analytes is then collected for analysis. While fast, it may result in less clean extracts compared to LLE or SPE. mdpi.com

Microextraction by Packed Sorbent (MEPS): This is a miniaturized version of SPE that uses a small amount of sorbent packed into a syringe. tandfonline.comresearchgate.net It is a rapid and efficient technique for sample cleanup and has been successfully used for the analysis of multiple azole drugs, including Terconazole, in human plasma and urine. tandfonline.comresearchgate.net

The choice of sample preparation method depends on the specific requirements of the assay, such as the desired sensitivity, throughput, and the nature of the biological matrix. pensoft.net

Chromatographic Separation Parameters

Effective chromatographic separation is essential to resolve Terconazole and this compound from endogenous interferences and ensure accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are commonly used for the analysis of azole antifungals. pensoft.netresearchgate.net

Key chromatographic parameters that are optimized include:

Column: A C18 column is frequently used for the separation of azole antifungals. researchgate.netnih.gov The dimensions and particle size of the column are selected to achieve the desired resolution and run time.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). mdpi.comresearchgate.net The gradient or isocratic elution profile is optimized to achieve good peak shape and separation. mdpi.com

Flow Rate: The flow rate is adjusted to optimize the separation efficiency and analysis time. mdpi.com

Column Temperature: Maintaining a constant column temperature helps to ensure reproducible retention times. nih.gov

A study on the analysis of 12 azole drugs, including Terconazole, utilized a gradient elution with a phosphate buffer and acetonitrile on an HPLC system. nih.gov Another UPLC method for Terconazole used a CSH C18 column with a mobile phase of ammonium acetate and acetonitrile. researchgate.net

Mass Spectrometry Detection Settings and Ionization Optimization

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of Terconazole and this compound. Electrospray ionization (ESI) is a commonly used ionization technique for azole antifungals, typically operated in the positive ion mode. mdpi.comajpaonline.com

The optimization of MS/MS parameters involves:

Selection of Precursor and Product Ions: The instrument is set to monitor specific precursor ion to product ion transitions (Multiple Reaction Monitoring or MRM) for both Terconazole and this compound. mdpi.com For Terconazole, a mass transition has been reported, with the molecular ion peak observed at m/z 531.8. ajpaonline.com

Optimization of Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to maximize the signal intensity of the analytes. nih.gov

Collision Energy: The collision energy in the collision cell is optimized to achieve efficient fragmentation of the precursor ions into the desired product ions.

The use of MRM significantly enhances the selectivity of the assay by reducing background noise and interferences. mdpi.com

Validation of Bioanalytical Methods for Pre-clinical Research Applications

Once the LC-MS/MS method is developed, it must be validated to ensure its reliability for pre-clinical research. nih.gov The validation process assesses several key parameters according to regulatory guidelines. nih.gov

Evaluation of Sensitivity, Linearity, and Range

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For a method analyzing 12 azole drugs, the LLOQ for Terconazole was 0.2 µg/mL. nih.gov Another study reported a limit of detection (LOD) and LLOQ for Terconazole of 1.67 µg/ml and a concentration range of 16-80 µg/ml, respectively. researchgate.net

Linearity and Range: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a specific range. nih.gov The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear range for Terconazole has been established from 0.2 to 5 µg/mL. tandfonline.comresearchgate.net Another study showed linearity in the concentration range of 50-300 ng/band with a regression coefficient of 0.9921. ajpaonline.com The range of the assay should cover the expected concentrations in the pre-clinical study samples. nih.gov

Below is an interactive data table summarizing validation parameters for Terconazole from a published study.

ParameterValueReference
Linearity Range0.2 - 5 µg/mL nih.gov
LLOQ0.2 µg/mL nih.gov
Precision (RSD%)< 15% nih.gov
Accuracy (Bias%)within ±15% nih.gov

Assessment of Accuracy, Precision, and Selectivity

In the development of robust bioanalytical methods, particularly for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound, as the deuterated analog of Terconazole, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the analyte, Terconazole, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its mass is different due to the deuterium atoms, allowing a mass spectrometer to distinguish it from the unlabeled analyte. medchemexpress.com This co-analytical behavior is fundamental to achieving high accuracy and precision.

Method validation rigorously assesses three key parameters:

Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. It is typically expressed as the percent bias or percent recovery. In methods developed for Terconazole in biological matrices, accuracy is determined by analyzing quality control (QC) samples prepared at low, medium, and high concentrations. For a method to be considered accurate, the mean value should be within ±15% of the actual value. who.int

Precision: This evaluates the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed for both intra-day (repeatability within the same day) and inter-day (reproducibility across different days) runs. The %RSD should not exceed 15% for QC samples. who.int

Selectivity: This is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. For bioanalysis, this involves testing blank biological matrix from multiple sources to ensure that no endogenous components interfere with the detection of Terconazole or this compound at their specific mass-to-charge ratios (m/z). ajpaonline.com

Research on the quantification of Terconazole in various biological matrices demonstrates the successful validation of these parameters. While specific validation reports for methods explicitly using this compound are proprietary, published data for Terconazole analysis reflects the performance expected from such methods. For instance, a validated HPTLC-MS method for Terconazole in a biological matrix reported high levels of accuracy and precision. ajpaonline.com Similarly, an LC-MS/MS method for determining Terconazole in chicken tissues was validated with mean recoveries between 71% and 121% and coefficients of variation from 4% to 23%. researchgate.net The use of this compound compensates for variability during sample preparation and matrix effects during analysis, ensuring these performance metrics are consistently met.

Table 1: Representative Accuracy and Precision Data for Terconazole Bioanalysis This table presents example data synthesized from published literature on Terconazole analysis to illustrate typical validation results.

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (% Recovery)Inter-Day Precision (%RSD)Inter-Day Accuracy (% Recovery)
Low505.199.11.299.6
Medium1504.5102.33.8101.5
High2503.298.92.999.2
Data modeled after findings reported in related bioanalytical studies. ajpaonline.com

Stability Considerations in Biological Samples

Ensuring the stability of an analyte in a biological matrix is critical for generating reliable and reproducible data in pharmacokinetic and toxicokinetic studies. nih.gov The stability of Terconazole must be thoroughly evaluated under conditions that mimic sample handling and storage from collection to analysis. This compound plays a crucial role here; because it degrades at the same rate as the analyte, the ratio of the analyte to the internal standard remains constant even if some degradation occurs, allowing for accurate quantification. e-b-f.eu

Validation of stability involves several specific tests:

Freeze-Thaw Stability: This test evaluates the impact of repeated freezing and thawing cycles on the analyte. QC samples are subjected to multiple (typically three) cycles of freezing (e.g., at -20°C or -80°C) and thawing to room temperature before analysis. nih.govresearchgate.net

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that exceeds the expected duration of sample preparation and handling. nih.gov

Long-Term Stability: To ensure sample integrity during storage, this test is conducted by analyzing QC samples that have been stored at a specified temperature (e.g., -80°C) for a duration equal to or longer than the time between sample collection and analysis. nih.gov

Autosampler Stability: This confirms that the analyte is stable in the processed extract while sitting in the autosampler of the LC-MS system for the expected duration of an analytical run. nih.gov

For all stability assessments, the mean concentration of the tested QC samples should be within ±15% of the nominal concentration. who.int Studies have shown that many analytes, when properly handled, are stable in human plasma for 24 hours at room temperature and after three freeze-thaw cycles. researchgate.net In some cases, sample stability can be enhanced by controlling pH or adding stabilizers during collection and processing. e-b-f.eutandfonline.com

Table 2: Representative Stability Assessment of Terconazole in Human Plasma This table illustrates typical stability data for low and high concentration QC samples based on standard validation protocols.

Stability TestQC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Deviation (%)
Freeze-Thaw (3 cycles) Low QC109.9-1.0%
High QC200205.4+2.7%
Bench-Top (8 hours) Low QC1010.4+4.0%
High QC200196.2-1.9%
Long-Term (90 days at -80°C) Low QC109.7-3.0%
High QC200208.0+4.0%
Data are representative examples modeled on standard bioanalytical validation guidelines. nih.govresearchgate.net

Emerging Analytical Platforms for Stable Isotope Tracing Studies

While this compound is invaluable as an internal standard in traditional quantitative bioanalysis using triple quadrupole mass spectrometry, its utility is expanding with the advent of emerging analytical platforms. royalsocietypublishing.org High-Resolution Mass Spectrometry (HRMS), particularly using Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) instruments, is at the forefront of this evolution. researchgate.netmdpi.com

These advanced platforms offer several key advantages for studies involving stable isotope-labeled compounds:

Ultra-High Mass Accuracy and Resolution: HRMS instruments can measure the mass of an ion with extremely high precision (often below 1 part-per-million, ppm, mass error). researchgate.net This allows for the unambiguous determination of a molecule's elemental formula from its exact mass, which is a powerful tool for identifying unknown metabolites of a drug. When a sample contains both the unlabeled drug (Terconazole) and its stable isotope-labeled counterpart (this compound), HRMS can easily distinguish the two and use the known isotopic shift to confidently identify drug-related metabolites in a complex biological matrix like blood or urine. nih.gov

Enhanced Sensitivity and Dynamic Range: The new generation of mass spectrometers provides excellent sensitivity and the ability to detect ions across a wide range of concentrations. royalsocietypublishing.org This is crucial for tracer studies where the concentration of metabolites may be very low.

Isotopic Fine Structure Analysis: At very high resolutions, HRMS can resolve the isotopic fine structure of a molecule, providing another layer of confirmation for molecular formula assignment. mdpi.com

The integration of stable isotope labeling with HRMS-based metabolomics is a rapidly growing field. nih.gov This combination moves beyond simple quantification to enable dynamic tracing of a drug's metabolic fate. By administering a labeled compound, researchers can track its transformation pathways, measure metabolic flux, and gain a mechanistic understanding of its interactions within a biological system. nih.govnih.gov Emerging trends, such as the use of automated synthesis platforms to create novel labeled compounds and advanced software for analyzing complex datasets, promise to further enhance these capabilities. adesisinc.com Therefore, the application of this compound is poised to extend from a simple quantitative tool to a sophisticated tracer in advanced pharmacological and metabolic research using next-generation analytical platforms.

In Vitro Metabolic Studies of Terconazole Employing this compound

In vitro metabolic studies are fundamental in early drug development to predict the metabolic fate of a new chemical entity in humans. The use of this compound in these assays enhances the precision and accuracy of metabolite identification and pathway elucidation.

Characterization of Metabolites in Subcellular Fractions and Cell Cultures

In a typical pre-clinical investigation, this compound would be incubated with various in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes from different species (e.g., rat, dog, and human). These systems contain the primary drug-metabolizing enzymes. The primary advantage of using this compound is its utility as an internal standard for the accurate quantification of the unlabeled terconazole and for aiding in the structural elucidation of its metabolites. kcasbio.com

Following incubation, the samples would be analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio (m/z). The known mass shift of +4 for this compound and its metabolites simplifies the identification of drug-related material in a complex biological matrix.

While specific data on this compound metabolism is not publicly available, studies on structurally similar azole antifungals, such as ketoconazole (B1673606), have demonstrated the power of this approach. For instance, a study on ketoconazole metabolism using deuterium labeling identified numerous metabolites in microsomal incubations. nih.gov A similar approach with this compound would be expected to identify metabolites resulting from oxidative N- and O-dealkylation, dioxolane ring cleavage, and subsequent conjugation reactions. nih.gov

Table 1: Hypothetical Metabolite Profile of this compound in Human Liver Microsomes

Metabolite IDProposed Biotransformationm/z (this compound Metabolite)
M1Hydroxylation on the piperazine ring552.2
M2N-dealkylation of the piperazine moiety452.2
M3O-dealkylation424.2
M4Dioxolane ring cleavage356.1
M5Glucuronide conjugate of M1728.3

This table is a hypothetical representation based on the known metabolism of azole antifungals and the principles of using deuterated analogs. The m/z values are illustrative.

Identification of Metabolic Pathways and Enzymes (e.g., Cytochrome P450)

Terconazole, like other azole antifungals, is known to be a substrate and inhibitor of cytochrome P450 (CYP) enzymes. nih.gov Specifically, the CYP3A family is heavily implicated in the metabolism of many azole drugs. nih.govscilit.com To identify the specific CYP enzymes responsible for terconazole metabolism, this compound would be co-incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19). The disappearance of the parent compound and the formation of specific metabolites would pinpoint the key enzymes involved.

Furthermore, chemical inhibition studies using known selective inhibitors for different CYP isoforms in human liver microsomes would be conducted. The reduction in the formation of terconazole metabolites in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) would confirm the role of that enzyme in the metabolic pathway. The use of this compound as the substrate in these assays allows for sensitive and specific quantification of metabolic turnover, even in the presence of the inhibitor, which might also be a CYP substrate.

In Vivo Pharmacokinetic and Metabolic Profiling in Animal Models

Animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism. The administration of this compound, either alone or in combination with unlabeled terconazole, provides invaluable data for a comprehensive pharmacokinetic and metabolic profile.

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

Following administration of this compound to animal models such as rats or dogs, serial samples of blood, plasma, urine, and feces are collected. The concentration of this compound and its metabolites in these samples is quantified using LC-MS/MS. This compound serves as its own internal standard, allowing for highly accurate determination of pharmacokinetic parameters.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose

ParameterUnitValue
Cmaxng/mL1500
Tmaxh0.25
AUC(0-inf)ng*h/mL4500
VdL/kg3.5
CLL/h/kg0.5
t1/2h4.8

This table is a hypothetical representation based on typical pharmacokinetic parameters observed for azole antifungals in rat studies. The values are for illustrative purposes.

Isotope Effect Analysis on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the bond to deuterium is broken more slowly than the bond to hydrogen. researchgate.net This can result in altered rates of metabolism and, consequently, changes in pharmacokinetic parameters. By comparing the pharmacokinetics of this compound with that of unlabeled terconazole, researchers can investigate if deuterium substitution at the d4 positions affects its metabolic clearance.

If a significant isotope effect is observed (e.g., lower clearance and longer half-life for this compound), it would indicate that the metabolic pathways involving the deuterated positions are major routes of elimination for the drug. This information is valuable for understanding the drug's metabolic soft spots and can be leveraged in the design of "soft drugs" or, conversely, more metabolically stable analogs.

Organ-Specific Distribution and Elimination Kinetics

To understand the distribution of terconazole into various tissues, quantitative whole-body autoradiography (QWBA) is often performed with radiolabeled compounds. However, the use of LC-MS/MS with this compound offers a non-radioactive alternative to determine the concentration of the parent drug and its metabolites in different organs. Following the final pharmacokinetic time point, tissues would be harvested, homogenized, and analyzed.

This would provide crucial information on whether the drug or its metabolites accumulate in specific organs, which can be correlated with efficacy or potential toxicity. The elimination kinetics from these tissues can also be determined, providing a more complete picture of the drug's disposition. For instance, studies on other azoles have shown accumulation in the liver and spleen. Similar investigations with this compound would clarify its tissue distribution profile.

Mechanistic Enzymology of Terconazole Metabolism

The biotransformation of terconazole, a triazole antifungal agent, is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The metabolism of terconazole primarily occurs in the liver and involves a series of enzymatic reactions, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. The primary metabolic pathways identified for terconazole include oxidative N- and O-dealkylation and cleavage of the dioxolane ring. Understanding the specific enzymes involved and their kinetic properties is essential for predicting the drug's behavior in vivo. While direct studies on the mechanistic enzymology of this compound are not extensively available in the public domain, inferences can be drawn from the known metabolism of terconazole and other azole antifungals.

Terconazole itself has been shown to be a potent and specific inhibitor of fungal cytochrome P-450-dependent 14-alpha-demethylase, which is its primary mechanism of antifungal action. nih.gov This high affinity for fungal P450 enzymes underscores the compound's targeted therapeutic effect. In mammalian systems, particularly in the context of drug metabolism, azole antifungals are known to be inhibitors of various CYP isoforms, which can lead to significant drug-drug interactions. For instance, ketoconazole, another azole antifungal, is a potent inhibitor of CYP3A4. nih.govresearchgate.net

The inhibitory potential of terconazole and other azoles against human CYP enzymes is a critical aspect of their pharmacological profile. The table below summarizes the inhibitory constants (Ki) and IC50 values for related azole antifungals against various CYP isoforms, providing a comparative context for the potential interactions of terconazole. The lack of specific data for terconazole highlights a gap in the current understanding of its metabolic interactions.

Inhibitor (Azole Antifungal)CYP IsoformSubstrateInhibition ParameterValueReference
KetoconazoleCYP3A4TriazolamKi~1.2 µg/mL nih.gov
KetoconazoleCYP3A4MultipleKi0.011 to 0.045 µM researchgate.net
Itraconazole (B105839)CYP3A4MidazolamIC5016–26 nM nih.gov
MiconazoleCYP2C9TolbutamideIC502.0 µM nih.gov
MiconazoleCYP2C19S-mephenytoinIC500.33 µM nih.gov
FluconazoleCYP2C9TolbutamideIC5030.3 µM nih.gov
VoriconazoleCYP2C9TolbutamideIC508.4 µM nih.gov

This table presents data for related azole antifungals to provide a comparative context due to the limited availability of specific inhibitor profiling data for terconazole metabolism.

The study of enzyme kinetics provides quantitative insights into the rates of metabolic reactions and the affinity of enzymes for their substrates. For terconazole, the major metabolic pathways are oxidative dealkylation and dioxolane ring cleavage. The kinetics of these reactions, including parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), have not been specifically reported for terconazole or its deuterated analog, this compound.

However, research on other azole antifungals with similar structural motifs, such as itraconazole, provides a valuable model for the potential reaction mechanisms. A study on the metabolism of itraconazole by CYP3A4 revealed stereoselective metabolism and the cleavage of the dioxolane ring. nih.gov This reaction is of interest as the dioxolane ring is a common feature in many antifungal agents, including terconazole. The proposed mechanism for dioxolane ring scission by CYP3A4 involves oxidative cleavage, leading to the formation of distinct metabolites. nih.gov

The use of deuterated analogs like this compound is a powerful tool in mechanistic enzymology to probe reaction mechanisms and identify rate-limiting steps. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and is cleaved at a slower rate than the C-H bond. This can significantly alter the metabolic profile of a drug, potentially slowing down metabolism and altering the formation of certain metabolites. While no specific studies on the enzyme kinetics of this compound metabolism have been published, it is hypothesized that deuteration at specific sites susceptible to oxidative metabolism could lead to a decreased rate of biotransformation by the responsible CYP enzymes.

The table below outlines the known metabolic pathways of terconazole and the potential impact of deuteration, which remains a subject for future investigation.

Metabolic PathwayDescriptionPotential Impact of Deuteration (Hypothetical)
Oxidative N-dealkylation Removal of an alkyl group from a nitrogen atom.Deuteration of the N-alkyl group could decrease the rate of this pathway due to the kinetic isotope effect, potentially increasing the parent drug's half-life.
Oxidative O-dealkylation Removal of an alkyl group from an oxygen atom.Deuteration of the O-alkyl group could slow down this metabolic route, leading to altered metabolite profiles.
Dioxolane Ring Cleavage Oxidative opening of the dioxolane ring structure.Deuteration at or near the dioxolane ring could potentially influence the rate and products of this cleavage, though the specific effects would depend on the exact mechanism.

This table describes the established metabolic pathways for terconazole and speculates on the potential consequences of deuteration based on general principles of drug metabolism, as direct experimental data for this compound is not available.

Advanced Mechanistic and Biological Research Applications of Terconazole D4

Probing the Molecular Basis of Antifungal Action in Fungal Pathogens

The primary mechanism of terconazole's antifungal activity is the disruption of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. nih.govfrontiersin.orgnih.govnih.govnih.govdrugbank.com Terconazole-d4 is instrumental in studies that quantify the concentration of terconazole (B1682230) at the site of action, ensuring that observed effects are accurately correlated with specific drug levels.

Terconazole specifically inhibits the cytochrome P-450 enzyme lanosterol (B1674476) 14-demethylase. frontiersin.orgnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol. frontiersin.org Inhibition of this step leads to a depletion of ergosterol and an accumulation of 14α-methyl sterols within the fungal cell membrane. frontiersin.org The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses allows researchers to precisely measure the concentration of terconazole in fungal cell lysates and subcellular fractions. This accurate quantification is essential to determine the dose-dependent effects on enzyme inhibition and the subsequent alterations in the sterol profile.

Table 1: Effect of Terconazole on Sterol Composition in Candida albicans

Sterol Component Relative Amount in Untreated Cells Relative Amount in Terconazole-Treated Cells
Ergosterol High Significantly Reduced
Lanosterol Low Significantly Increased

The depletion of ergosterol and the accumulation of abnormal sterols have profound consequences on the fungal cell membrane. mdpi.comnih.govnih.gov These changes alter membrane fluidity, increase permeability, and disrupt the function of membrane-bound enzymes. mdpi.comnih.govnih.gov In research investigating these downstream effects, this compound enables the precise measurement of terconazole concentrations in membrane fractions, allowing for a direct correlation between drug exposure and the observed structural and functional changes.

Studies on Morphological Transition Inhibition of Fungi (e.g., Candida species)

Candida albicans, a polymorphic fungus, can transition from a yeast-like form to a more virulent hyphal form, a process crucial for tissue invasion and biofilm formation. plos.orgfrontiersin.orgresearchgate.net Terconazole has been shown to inhibit this morphological transition at sub-inhibitory concentrations. nih.govnih.gov Studies investigating this phenomenon rely on accurate quantification of terconazole to establish the precise concentrations required to suppress filamentation. This compound is employed as an internal standard to measure the exact amount of terconazole present in the culture medium and within the fungal cells, providing reliable data for dose-response analyses of morphological changes. nih.govnih.gov

Table 2: Inhibition of Germ Tube Formation in Candida albicans by Terconazole

Terconazole Concentration Percentage of Germ Tube Formation
Control (No Drug) > 90%
Low Concentration 40-60%

Comparative Antifungal Efficacy in In Vitro and Ex Vivo Models (e.g., tissue cultures, organoids)

Determining the antifungal efficacy of terconazole in various experimental models is crucial for understanding its therapeutic potential. In vitro studies often involve broth microdilution assays to determine the minimum inhibitory concentration (MIC) against different fungal species. nih.govnih.govconsensus.app Ex vivo models, such as tissue cultures and organoids, provide a more physiologically relevant environment to assess antifungal activity. nih.govfrontiersin.org In both settings, the use of this compound is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling. By accurately measuring terconazole concentrations over time, researchers can determine key parameters like drug penetration, accumulation in tissues, and the correlation between drug exposure and fungal killing.

Table 3: In Vitro Susceptibility of Various Candida Species to Terconazole

Fungal Species MIC Range (µg/mL)
Candida albicans 0.01 - 1.0
Candida glabrata 0.1 - 4.0
Candida tropicalis 0.05 - 2.0
Candida parapsilosis 0.05 - 2.0

Application in Drug Resistance Mechanism Research (e.g., efflux pump studies in fungal models)

Antifungal drug resistance is a significant clinical challenge, and a major mechanism is the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. frontiersin.orgnih.govnih.govbiomedpharmajournal.orgscispace.com These pumps actively extrude antifungal agents from the fungal cell, reducing their intracellular concentration and efficacy. frontiersin.orgnih.govnih.govbiomedpharmajournal.orgscispace.com Research in this area often involves measuring the intracellular accumulation of the antifungal drug in both susceptible and resistant strains. This compound is essential in these studies to accurately quantify the intracellular concentration of terconazole. By comparing the levels of terconazole in strains with and without overexpressed efflux pumps, researchers can directly assess the impact of these pumps on drug accumulation. Furthermore, studies have indicated that some azoles, including terconazole, may also act as inhibitors of certain efflux pumps, a phenomenon that can be precisely studied using quantitative approaches facilitated by this compound. nih.gov

Table 4: Hypothetical Intracellular Terconazole Accumulation in Candida albicans Strains

C. albicans Strain Efflux Pump Expression Intracellular Terconazole Concentration (ng/mg protein)
Wild-Type (Susceptible) Normal 100
Resistant Strain A Overexpression of CDR1 25

Future Directions and Interdisciplinary Research Perspectives with Terconazole D4

Integration with Systems Biology and 'Omics Approaches

The use of Terconazole-d4 is poised to significantly enhance our understanding of its effects within a biological system through its integration with 'omics technologies such as metabolomics and proteomics. In these fields, deuterated compounds serve as invaluable tools for tracing the metabolic fate of a drug and quantifying changes in the proteome.

In metabolomics, this compound can be utilized as an internal standard for quantitative analyses. simsonpharma.comnih.govpharmaffiliates.com This approach allows for the precise measurement of the parent drug and its metabolites in complex biological matrices. By comparing the metabolic profile of fungal cells or host tissues treated with Terconazole (B1682230) versus this compound, researchers can delineate the metabolic pathways affected by the drug. The deuterium (B1214612) label provides a clear mass shift in mass spectrometry analysis, enabling the unambiguous identification and quantification of drug-related compounds against a complex background of endogenous metabolites.

Similarly, in proteomics, stable isotope labeling is a cornerstone of quantitative analysis. oup.comsigmaaldrich.com While direct labeling of proteins with this compound is not the primary application, its impact on the fungal proteome can be assessed using established quantitative proteomics workflows. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be employed to compare the protein expression profiles of fungal cells in the presence and absence of this compound. This can help identify the specific proteins and pathways that are modulated by the drug, providing a more comprehensive understanding of its mechanism of action beyond the direct inhibition of ergosterol (B1671047) synthesis. nih.govdrugs.comglobalrx.compatsnap.compatsnap.com

Computational Modeling and Simulation of Deuterium Effects on Drug Properties and Interactions

Computational modeling and simulation offer a powerful avenue to predict and understand the effects of deuterium substitution on the properties and interactions of Terconazole. The replacement of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect. simsonpharma.comwikipedia.org

Molecular dynamic simulations can be employed to model the binding of both Terconazole and this compound to its primary target, the fungal cytochrome P450 enzyme 14α-demethylase. These simulations can provide insights into how deuteration might affect the binding affinity and the conformational dynamics of the drug-enzyme complex. By calculating the binding free energies and observing the interaction patterns at the atomic level, researchers can predict whether the deuterium substitution enhances or diminishes the inhibitory activity of the drug.

Furthermore, computational models can be used to simulate the metabolic fate of this compound. Since deuterium substitution can slow down metabolic processes, particularly those involving the cleavage of carbon-hydrogen bonds, these models can help predict which metabolic pathways are most likely to be affected. wikipedia.orgresearchgate.netnih.govnih.gov This information is crucial for understanding the pharmacokinetic profile of the deuterated compound and for designing more stable and effective antifungal agents.

Development of Advanced In Vitro and In Vivo Research Models for Antifungal Studies

The availability of this compound facilitates the development and validation of more sophisticated in vitro and in vivo research models for studying fungal infections. These models are essential for bridging the gap between basic research and clinical applications.

Advanced in vitro models, such as three-dimensional (3D) organoid cultures or microfluidic "organ-on-a-chip" systems, can be used to better mimic the physiological environment of a fungal infection. In these systems, this compound can be used to study drug penetration, distribution, and metabolism in a more realistic setting than traditional two-dimensional cell cultures. The ability to precisely track the deuterated compound within these complex models can provide valuable data on its efficacy and local pharmacokinetics.

In animal models of fungal infections, this compound can be used as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) profile. By collecting and analyzing tissue and fluid samples at different time points, researchers can construct a detailed pharmacokinetic model of the deuterated drug. This information is critical for understanding how deuteration affects the drug's half-life, bioavailability, and potential for accumulation in specific organs. wikipedia.orgdrugbank.comnih.gov

Potential for Deuterated Analogs in Investigating Off-Target Interactions and Selectivity in Research Contexts

A key aspect of drug development is understanding a compound's selectivity for its intended target and identifying any potential off-target interactions that could lead to unintended effects. Deuterated analogs like this compound can be instrumental in these investigations.

By comparing the cellular and molecular effects of Terconazole and this compound, researchers can gain insights into the drug's selectivity. If the deuterated analog exhibits a different spectrum of activity or interacts with a different set of proteins, it could indicate the presence of off-target effects that are influenced by the kinetic isotope effect.

Furthermore, this compound can be used in competitive binding assays to identify other proteins or enzymes that may interact with the drug. In these experiments, the deuterated compound can be used to compete with a labeled ligand for binding to a potential off-target protein. Any observed differences in binding affinity between the deuterated and non-deuterated forms of the drug could point to specific interactions that are sensitive to isotopic substitution. This approach can help to build a more complete picture of the pharmacological profile of Terconazole and guide the development of more selective and safer antifungal therapies.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound with high isotopic purity?

  • Methodological Answer : Optimize deuteration using Pd/C or Rh catalysts in deuterated solvents (e.g., D2O/THF-d8). Monitor reaction progress via LC-MS and purify via preparative HPLC. Confirm isotopic enrichment (>98%) using mass isotopomer distribution analysis (MIDA) .

Data Presentation and Validation

Q. How should researchers present this compound stability data in publications?

  • Methodological Answer : Use tables to summarize degradation rates under each condition, with footnotes detailing analytical methods. Include chromatograms in supplementary materials to demonstrate peak integrity. Follow ICH guidelines for stability documentation .

Q. What validation criteria are critical for this compound quantification in FDA-compliant studies?

  • Methodological Answer : Adhere to FDA Bioanalytical Method Validation guidelines: assess selectivity, matrix effects, carryover, and dilution integrity. Document lower limits of quantification (LLOQ) and use incurred sample reanalysis (ISR) to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.